molecular formula C13H20N2O2SSi B1409457 1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine CAS No. 1374652-49-9

1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine

Cat. No.: B1409457
CAS No.: 1374652-49-9
M. Wt: 296.46 g/mol
InChI Key: SICZVFWRIFTWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine is a compound that features an indole core substituted with a trimethylsilyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole core .

Mechanism of Action

The mechanism of action of 1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl and ethylsulfonyl groups can influence the compound’s reactivity and binding affinity to various biological targets. The indole core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine is unique due to the combination of its indole core with the trimethylsilyl and ethylsulfonyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(2-trimethylsilylethylsulfonyl)indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2SSi/c1-19(2,3)10-9-18(16,17)15-8-7-11-5-4-6-12(14)13(11)15/h4-8H,9-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICZVFWRIFTWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N1C=CC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202221
Record name 1H-Indol-7-amine, 1-[[2-(trimethylsilyl)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-49-9
Record name 1H-Indol-7-amine, 1-[[2-(trimethylsilyl)ethyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-7-amine, 1-[[2-(trimethylsilyl)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine
Reactant of Route 2
1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine
Reactant of Route 3
1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine
Reactant of Route 4
1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine
Reactant of Route 5
1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine
Reactant of Route 6
1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.